molecular formula C12H15FO3 B7808693 3-Fluoro-4-(isopentyloxy)benzoic acid

3-Fluoro-4-(isopentyloxy)benzoic acid

Cat. No.: B7808693
M. Wt: 226.24 g/mol
InChI Key: NDZRYHDFFUPLTH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H15FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an isopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(isopentyloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluorobenzoic acid with isopentyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(isopentyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

3-Fluoro-4-(isopentyloxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(isopentyloxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopentyloxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopentyloxy group.

    4-Fluorobenzoic acid: Lacks the isopentyloxy group, making it less lipophilic.

    3-Chloro-4-(isopentyloxy)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-4-(isopentyloxy)benzoic acid is unique due to the presence of both the fluorine atom and the isopentyloxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-4-(3-methylbutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZRYHDFFUPLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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